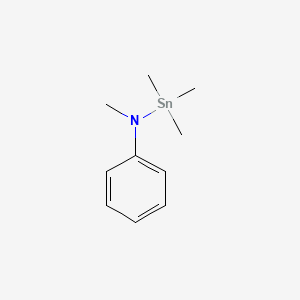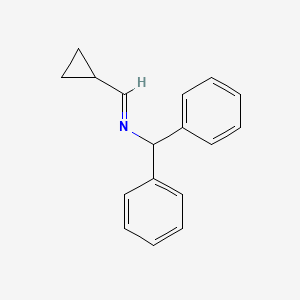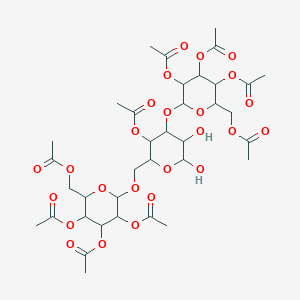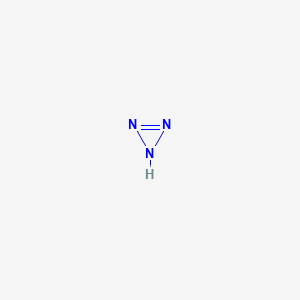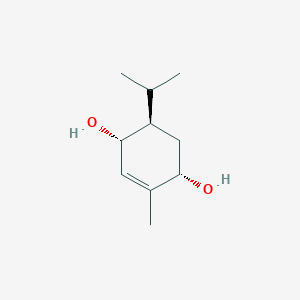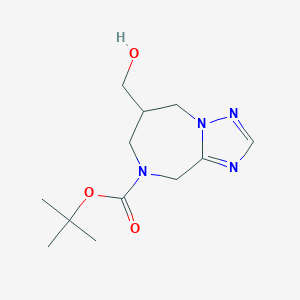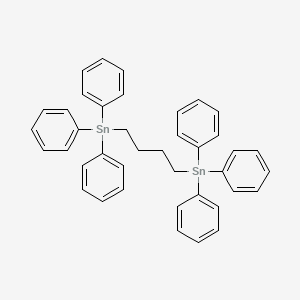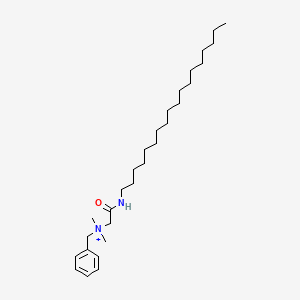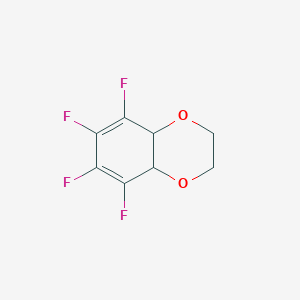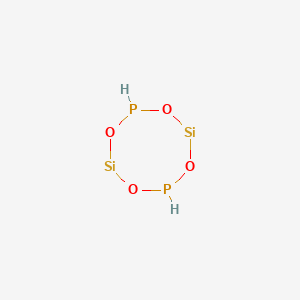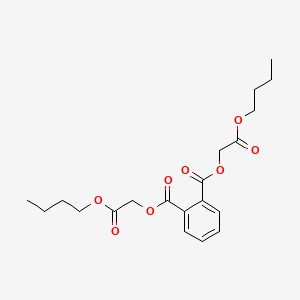
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C20H26O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and 2-butoxy-2-oxoethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile[][1].
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions[][1].
Major Products Formed
Hydrolysis: Benzene-1,2-dicarboxylic acid and 2-butoxy-2-oxoethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used[][1].
Wissenschaftliche Forschungsanwendungen
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers, enhancing their flexibility and durability.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Another commonly used plasticizer with similar properties but different alkyl groups.
Bis(2-butoxyethyl) benzene-1,2-dicarboxylate: Similar structure but lacks the oxo group, resulting in different chemical properties.
Bis(2-methoxyethyl) benzene-1,2-dicarboxylate: Contains methoxy groups instead of butoxy groups, leading to variations in solubility and reactivity[][1].
Eigenschaften
CAS-Nummer |
3147-96-4 |
|---|---|
Molekularformel |
C20H26O8 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O8/c1-3-5-11-25-17(21)13-27-19(23)15-9-7-8-10-16(15)20(24)28-14-18(22)26-12-6-4-2/h7-10H,3-6,11-14H2,1-2H3 |
InChI-Schlüssel |
PGAGRDQYVKZQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



